
2,2'-Anhydrocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Anhydrocytidine, also known as cyclocytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced by an oxygen bridge, forming a cyclic structure. This compound is known for its role as a prodrug, which is metabolized to cytarabine, an antineoplastic agent used in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Anhydrocytidine can be synthesized from cytidine through a cyclization reaction. The process involves the treatment of cytidine with an acid catalyst, such as hydrochloric acid, which facilitates the formation of the cyclic ether structure by removing a molecule of water .
Industrial Production Methods: In industrial settings, the production of 2,2’-Anhydrocytidine involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Anhydrocytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen bridge can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sodium carbonate are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 2,2’-Anhydrocytidine, which can have different biological activities .
Scientific Research Applications
2,2’-Anhydrocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: As a prodrug of cytarabine, it is used in the treatment of certain types of leukemia.
Industry: It is used in the development of antiviral and anticancer drugs.
Mechanism of Action
The exact mechanism of action of 2,2’-Anhydrocytidine is not fully understood. it is believed to exert its effects by binding to fatty acids and tubule cells in the liver. It also induces the production of epidermal growth factor and inhibits the phase transition temperature of nuclear DNA . As a prodrug, it is metabolized to cytarabine, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination .
Comparison with Similar Compounds
Cytarabine: A direct metabolite of 2,2’-Anhydrocytidine, used as an antineoplastic agent.
2,2’-Anhydro-uridine: Another anhydro nucleoside with similar structural features but different biological activities.
2,2’-Anhydro-arabinofuranosylcytosine: A compound with similar cyclic structure but different sugar moiety.
Uniqueness: 2,2’-Anhydrocytidine is unique due to its cyclic structure, which imparts stability and allows it to act as a prodrug for cytarabine. This property makes it valuable in chemotherapy, providing a more constant antineoplastic action compared to direct administration of cytarabine .
Properties
IUPAC Name |
4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860463 |
Source


|
| Record name | 2-(Hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
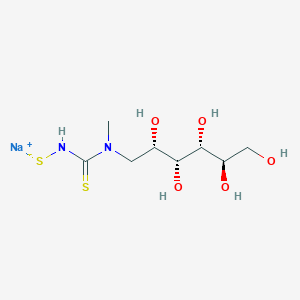


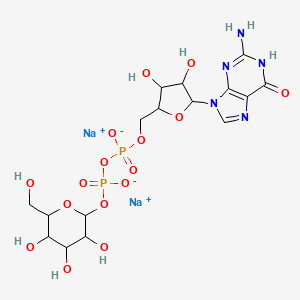
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)


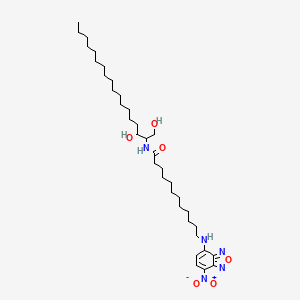

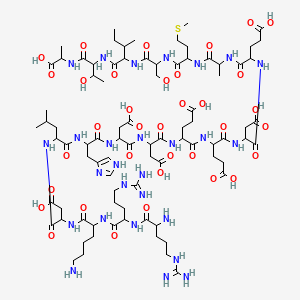
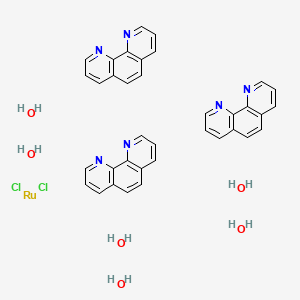
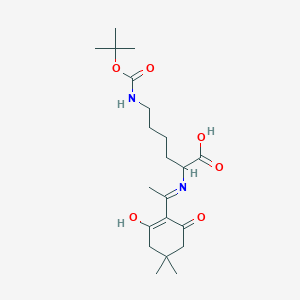
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
